molecular formula C13H19NO2 B7839133 D-Leucine benzyl ester

D-Leucine benzyl ester

Cat. No. B7839133
M. Wt: 221.29 g/mol
InChI Key: MBRRYUQWSOODEO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine benzyl ester is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Leucine benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Leucine benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Polymer Synthesis and Characterization

D-Leucine benzyl ester, as a derivative of L-leucine, is instrumental in the synthesis of asymmetric polymers. For instance, N-substituted maleimides bearing L-leucine benzyl ester were synthesized and polymerized to obtain optically active polymers. The polymers' specific rotations and chiroptical properties were influenced by various factors such as N-substituents, initiators, and temperature. These polymers demonstrated significant chiral recognition abilities, making them suitable for use as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), a critical process in separating and analyzing mixtures in scientific research (Oishi et al., 2007).

Intermolecular Interaction Studies

Research on D-Leucine benzyl ester involves studying intermolecular interactions in polymeric systems. For example, enantiopure polymers of D-Leucine benzyl ester were synthesized and their interactions were studied using techniques like infrared spectroscopy and dynamic light scattering. These studies provide insights into the stabilization of micelles through D:L side chain interactions, a crucial aspect in understanding the self-assembly and structural behavior of polymers (Skey et al., 2010).

Enzyme Assays and Biochemical Characterizations

D-Leucine benzyl ester is used in enzyme assays and biochemical characterizations. For instance, it's involved in the preparation of glucuronoyl esterase (GE) screening assays using commercially available substrates. These assays are pivotal in understanding enzyme activities and designing enzyme-based applications, highlighting the compound's role in enzymology and pharmaceutical research (Sunner et al., 2015).

Thermal Phase Transition Studies

Compounds derived from N,N'-carbonyl-bis-(l-amino acids) and their benzyl esters, including derivatives of D-Leucine benzyl ester, are studied for their thermal behavior. These compounds exhibit complex thermal phase transitions, which are significant in understanding the thermal stability and phase behavior of pharmaceuticals and polymers (Tomašić et al., 2006).

Synthesis and Characterization of Block Copolymers

The synthesis and characterization of block copolymers involving D-Leucine benzyl ester are also significant areas of research. These block copolymers, with their unique chiral and amphiphilic properties, are essential in the development of advanced materials with specific functionalities for drug delivery systems, nanotechnology, and materials science (Hansell et al., 2010).

properties

IUPAC Name

benzyl (2R)-2-amino-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRRYUQWSOODEO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucine benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.